molecular formula C10H13FO2 B6307300 4-Fluoro-2-isopropoxy-1-methoxybenzene CAS No. 1369942-74-4

4-Fluoro-2-isopropoxy-1-methoxybenzene

Cat. No.: B6307300
CAS No.: 1369942-74-4
M. Wt: 184.21 g/mol
InChI Key: FSGIEVAUKUFUHI-UHFFFAOYSA-N
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Description

4-Fluoro-2-isopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H13FO2. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropoxy group, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-isopropoxy-1-methoxybenzene can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-isopropoxy-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

4-Fluoro-2-isopropoxy-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-isopropoxy-1-methoxybenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-isopropoxy-1-methylbenzene
  • 1-Fluoro-4-iodo-2-methoxybenzene
  • 4-Fluoro-2-methylphenol

Uniqueness

4-Fluoro-2-isopropoxy-1-methoxybenzene is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .

Properties

IUPAC Name

4-fluoro-1-methoxy-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGIEVAUKUFUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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